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molecular formula C9H6BrNO2 B578071 4-Bromo-1H-indole-7-carboxylic acid CAS No. 1211594-25-0

4-Bromo-1H-indole-7-carboxylic acid

Cat. No. B578071
M. Wt: 240.056
InChI Key: CDTILRQKJWYBOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08685969B2

Procedure details

A mixture of 4-bromo-1H-indole-7-carboxylic acid (10.04 g, 75% purity, 31.2 mmol), EDC (8.96 g, 46.7 mmol), and 1-hydroxybenzotriazole hydrate (7.16 g, 46.7 mmol) in THF (198 mL) and CH2Cl2 (247 mL) was stirred at room temperature for 1 h. The mixture was then bubbled with NH3 gas for 15 min and stirred at room temperature for 4 h. LCMS showed residual starting material, so aqueous ammonium hydroxide (4.85 mL, 125 mmol) was added and the mixture was stirred at room temperature overnight. After 20 h, the mixture was concentrated and partitioned between NaHCO3 (aq) and EtOAc. The organic phase was washed with brine, dried and concentrated. The residue was suspended in EtOAc and the solid was collected by filtration and air-dried to provide the desired product. The filtrates were subjected to column chromatography on silica gel (40 g), eluting with EtOAc-hexane (gradient from 20:80 to 50:50) to provide additional desired product for a total of 4.86 g (65% yield) over two steps. LCMS (M−H)−: 237.2, 239.2.
Quantity
10.04 g
Type
reactant
Reaction Step One
Name
Quantity
8.96 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
Quantity
198 mL
Type
solvent
Reaction Step One
Quantity
247 mL
Type
solvent
Reaction Step One
Quantity
4.85 mL
Type
reactant
Reaction Step Two
Yield
65%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([OH:13])=O)=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.C(Cl)CCl.O.O[N:20]1C2C=CC=CC=2N=N1.[OH-].[NH4+]>C1COCC1.C(Cl)Cl>[Br:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]([NH2:20])=[O:13])=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
10.04 g
Type
reactant
Smiles
BrC1=C2C=CNC2=C(C=C1)C(=O)O
Name
Quantity
8.96 g
Type
reactant
Smiles
C(CCl)Cl
Name
Quantity
7.16 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
198 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
247 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.85 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then bubbled with NH3 gas for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred at room temperature for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature overnight
Duration
8 (± 8) h
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between NaHCO3 (aq) and EtOAc
WASH
Type
WASH
Details
The organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CNC2=C(C=C1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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